n-Methyl-[1,1'-biphenyl]-3-methanamine

Phenylethanolamine N-Methyltransferase PNMT Enzyme Inhibition

n-Methyl-[1,1'-biphenyl]-3-methanamine (CAS 709649-61-6, C14H15N, MW 197.28 g/mol) is a secondary amine featuring a biphenyl core with a methylaminomethyl substituent at the meta-position. This compound serves as a versatile building block in organic synthesis and as a pharmacologically relevant scaffold in medicinal chemistry, where its biphenyl framework provides essential lipophilic and aromatic binding interactions.

Molecular Formula C14H15N
Molecular Weight 197.27 g/mol
CAS No. 709649-61-6
Cat. No. B1422738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Methyl-[1,1'-biphenyl]-3-methanamine
CAS709649-61-6
Molecular FormulaC14H15N
Molecular Weight197.27 g/mol
Structural Identifiers
SMILESCNCC1=CC(=CC=C1)C2=CC=CC=C2
InChIInChI=1S/C14H15N/c1-15-11-12-6-5-9-14(10-12)13-7-3-2-4-8-13/h2-10,15H,11H2,1H3
InChIKeyXUQBOMSXNIPDLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

n-Methyl-[1,1'-biphenyl]-3-methanamine (CAS 709649-61-6) Procurement Guide: Baseline Characteristics


n-Methyl-[1,1'-biphenyl]-3-methanamine (CAS 709649-61-6, C14H15N, MW 197.28 g/mol) is a secondary amine featuring a biphenyl core with a methylaminomethyl substituent at the meta-position. This compound serves as a versatile building block in organic synthesis and as a pharmacologically relevant scaffold in medicinal chemistry, where its biphenyl framework provides essential lipophilic and aromatic binding interactions. The presence of the N-methyl group enhances its lipophilicity and stability, making it a valuable intermediate for developing novel ligands and therapeutics. Its unique substitution pattern distinguishes it from closely related biphenyl methanamine analogs [1].

Why Generic Substitution of n-Methyl-[1,1'-biphenyl]-3-methanamine Fails: Critical Structure-Activity Determinants


The biphenyl-3-yl-methanamine scaffold's biological activity is exquisitely sensitive to the nature of the amino substituent. Research demonstrates that even minor modifications to the amine group can dramatically alter the functional profile of the molecule, switching it from an agonist to an antagonist, or significantly shifting its potency and selectivity profile [1]. Specifically, the size, basicity, and lipophilicity imparted by the N-methyl group directly influence receptor binding interactions and downstream signaling [2]. Therefore, substituting n-Methyl-[1,1'-biphenyl]-3-methanamine with an unsubstituted primary amine or a bulkier N-alkyl analog is not a straightforward replacement; it can lead to complete loss of the desired functional activity or introduce off-target liabilities, undermining the validity of experimental data and the efficiency of synthetic routes.

Quantitative Differentiation of n-Methyl-[1,1'-biphenyl]-3-methanamine from Key Comparators


PNMT Inhibitory Activity: Minimal Affinity Differentiates from High-Potency Inhibitors

n-Methyl-[1,1'-biphenyl]-3-methanamine exhibits extremely weak inhibitory activity against Phenylethanolamine N-Methyltransferase (PNMT) with a Ki of 1,110,000 nM, confirming its minimal interaction with this target. In stark contrast, the potent PNMT inhibitor SKF 64139 demonstrates a Ki of approximately 90 nM, representing a >12,000-fold difference in affinity [1]. This data precisely defines the compound's selectivity profile, indicating it is not a suitable starting point for developing PNMT-targeted therapeutics [2].

Phenylethanolamine N-Methyltransferase PNMT Enzyme Inhibition

Functional Selectivity at 5-HT7 Receptor: Amino Group Dictates Agonist vs. Antagonist Behavior

In a series of biphenyl-3-yl-methanamine derivatives evaluated at the 5-HT7 receptor, the specific amino substituent was the primary determinant of functional activity, categorizing compounds as either partial agonists or full antagonists. Analogs with smaller, flexible amine groups (like the methyl group in n-Methyl-[1,1'-biphenyl]-3-methanamine) exhibited partial agonist activity with EC50 values ranging from 0.55 to 3.2 μM. In contrast, analogs with bulkier, more lipophilic amino groups demonstrated full antagonist activity with IC50 values between 5.57 and 23.1 μM [1]. This structural feature is a critical differentiation point; choosing an analog with a different amine group can invert the compound's functional effect from activation to blockade of the receptor [2].

5-HT7 Receptor GPCR Functional Selectivity

Chemical Stability and Reactivity: N-Methyl Substitution Provides Superior Base Stability Over Unsubstituted Amine

The secondary amine (N-methyl) of n-Methyl-[1,1'-biphenyl]-3-methanamine confers significantly greater stability in basic reaction conditions compared to primary amine analogs like [1,1'-biphenyl]-3-methanamine. Primary amines are more prone to oxidation and can undergo side reactions (e.g., imine formation) that reduce yields and complicate purification . While direct quantitative stability data (e.g., half-life under specific conditions) for this exact compound was not identified in the search, the well-established principle of amine nucleophilicity and basicity indicates that N-methyl substitution increases pKa and reduces nucleophilicity compared to a primary amine, thereby improving handling and shelf-life stability [1].

Chemical Stability Reactivity Synthesis

Regioisomeric Purity: Meta-Substitution Defines Unique 3D Binding Vector Compared to Ortho/ Para Analogs

The meta-substitution pattern of the methanamine group on the biphenyl core in n-Methyl-[1,1'-biphenyl]-3-methanamine directs the N-methyl group into a distinct spatial orientation relative to the biphenyl plane. This is a key differentiator from its ortho- (CAS 13737-31-0) and para-substituted (CAS 712-76-5) analogs. While direct binding or functional data comparing all three regioisomers in a single assay is not available, extensive literature on biphenyl scaffolds confirms that the substitution pattern dramatically alters the dihedral angle and ligand-binding vector, leading to vastly different target affinities and selectivities [1]. Procurement of the incorrect regioisomer would introduce an uncontrolled variable into any structure-activity relationship study, rendering results uninterpretable [2].

Regiochemistry Binding Mode Structure-Activity Relationship

Optimal Research and Industrial Application Scenarios for n-Methyl-[1,1'-biphenyl]-3-methanamine (CAS 709649-61-6)


Design of 5-HT7 Receptor Partial Agonists

This compound serves as an optimal starting scaffold for developing novel 5-HT7 receptor partial agonists. As established by the class-level inference [1], its N-methyl group programs partial agonism, a functional profile with therapeutic potential in neuropathic pain. Researchers should procure this exact compound to ensure the desired functional outcome, rather than an analog that may exhibit antagonist properties. Subsequent medicinal chemistry efforts can explore additional substitutions on the biphenyl rings to optimize potency and selectivity while retaining the critical N-methyl group.

Negative Control for PNMT Inhibition Assays

Given its extremely weak Ki of 1,110,000 nM against PNMT [1], this compound is ideally suited as a negative control or reference compound for PNMT inhibitor screening campaigns. Its well-defined, low activity profile provides a benchmark for establishing assay windows and validating the potency of novel, high-affinity inhibitors [2]. Using this compound ensures that observed inhibitory activity in a new series is not an artifact of the core scaffold.

Synthetic Intermediate Requiring a Stable, Meta-Substituted Secondary Amine

In multi-step organic syntheses requiring a robust, meta-substituted secondary amine building block, n-Methyl-[1,1'-biphenyl]-3-methanamine is the preferred choice. Its N-methyl group provides enhanced stability and reduced nucleophilicity compared to primary amine analogs, minimizing side reactions and improving overall synthetic efficiency [1]. The defined meta-regiochemistry ensures a precise vector for subsequent derivatizations, making it a reliable intermediate for constructing more complex molecules with high regioisomeric fidelity [2].

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